Pentaerythritoltetrakis(2-bromoisobutyrat)

Übersicht

Beschreibung

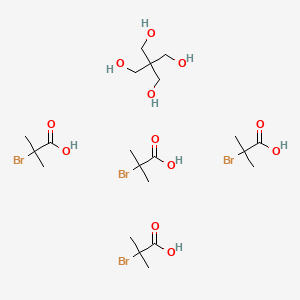

Pentaerythritol tetrakis(2-bromoisobutyrate) is a chemical compound with the molecular formula C21H32Br4O8 and a molecular weight of 732.09 g/mol . It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) to create tetrafunctional polymers . The compound is known for its ability to form four-arm star polymers, making it valuable in various polymerization processes .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for Atom Transfer Radical Polymerization (ATRP) . The primary targets of this compound are monomers that are susceptible to radical polymerization .

Mode of Action

The compound acts as a tetrafunctional initiator in ATRP, meaning it can initiate polymerization at four different sites . This results in the creation of a four-arm star polymer .

Biochemical Pathways

It is known that the compound plays a crucial role in the atrp process, which is a type of controlled radical polymerization .

Result of Action

The primary result of the action of Pentaerythritol tetrakis(2-bromoisobutyrate) is the formation of a four-arm star polymer . This structure is achieved due to the tetrafunctional nature of the compound, which allows it to initiate polymerization at four different sites .

Action Environment

The efficacy and stability of Pentaerythritol tetrakis(2-bromoisobutyrate) can be influenced by various environmental factors. For instance, the presence of impurities can interfere with the ATRP process. Additionally, the temperature and pH of the environment can also impact the efficiency of the polymerization process .

Biochemische Analyse

Biochemical Properties

Pentaerythritol tetrakis(2-bromoisobutyrate) plays a significant role in biochemical reactions, particularly in the synthesis of functional polymers. It interacts with various enzymes and proteins involved in the polymerization process. The compound acts as an initiator, facilitating the transfer of radicals to monomers, which then polymerize to form long chains. This interaction is crucial for the formation of well-defined polymers with specific properties .

Cellular Effects

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) on cellular processes are primarily related to its role in polymer synthesis. In cellular environments, the compound can influence cell function by altering the properties of the polymers it helps create. These polymers can affect cell signaling pathways, gene expression, and cellular metabolism by providing a scaffold for the attachment of bioactive molecules or by altering the physical properties of the cellular environment .

Molecular Mechanism

At the molecular level, Pentaerythritol tetrakis(2-bromoisobutyrate) exerts its effects through its role as an ATRP initiator. The compound binds to transition metal catalysts, such as copper, to form a complex that can transfer radicals to monomers. This process initiates the polymerization reaction, leading to the formation of polymers with controlled structures. The binding interactions between Pentaerythritol tetrakis(2-bromoisobutyrate) and the metal catalysts are essential for the efficiency and precision of the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol tetrakis(2-bromoisobutyrate) can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or moisture can lead to degradation, affecting its efficacy as a polymerization initiator. Long-term studies have shown that the stability of the compound is crucial for maintaining consistent polymerization results .

Dosage Effects in Animal Models

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including skin and eye irritation . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Pentaerythritol tetrakis(2-bromoisobutyrate) is involved in metabolic pathways related to its role in polymer synthesis. The compound interacts with enzymes and cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of functional polymers .

Transport and Distribution

Within cells and tissues, Pentaerythritol tetrakis(2-bromoisobutyrate) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for polymerization reactions. The distribution of the compound within cellular compartments is crucial for its efficacy as a polymerization initiator .

Subcellular Localization

The subcellular localization of Pentaerythritol tetrakis(2-bromoisobutyrate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on polymerization processes. The localization of the compound within subcellular structures is essential for its activity and function in biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentaerythritol tetrakis(2-bromoisobutyrate) is synthesized through the esterification of pentaerythritol with 2-bromoisobutyryl bromide . The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of pentaerythritol tetrakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pentaerythritol tetrakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms . These reactions are facilitated by nucleophiles that replace the bromine atoms with other functional groups .

Common Reagents and Conditions

Common reagents used in these substitution reactions include nucleophiles such as amines, thiols, and alcohols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these substitution reactions are derivatives of pentaerythritol tetrakis(2-bromoisobutyrate) with various functional groups replacing the bromine atoms . These derivatives are used in further chemical synthesis and polymerization processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene bis(2-bromoisobutyrate): Another ATRP initiator with similar properties but only bifunctional, leading to linear polymers.

Pentaerythritol tetrakis(3-mercaptopropionate): Used in thiol-ene reactions to create cross-linked polymers.

Pentaerythritol tetrabromide: A brominated compound used in flame retardants.

Uniqueness

Pentaerythritol tetrakis(2-bromoisobutyrate) is unique due to its tetrafunctional nature, allowing for the creation of star-shaped polymers with four arms . This property makes it highly valuable in applications requiring specific polymer architectures and functionalities .

Biologische Aktivität

Pentaerythritol tetrakis(2-bromoisobutyrate) (PETA) is a tetrafunctional initiator widely used in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization (ATRP). Its unique structure and properties enable it to play a significant role in synthesizing various biocompatible polymers, which have potential applications in drug delivery systems, tissue engineering, and other biomedical fields. This article explores the biological activity of PETA, focusing on its mechanisms of action, biochemical interactions, and implications for scientific research.

Target of Action

PETA acts primarily as an initiator for ATRP, allowing for controlled polymerization at four distinct sites. This capability facilitates the formation of complex polymer architectures, such as star-shaped and branched polymers.

Mode of Action

The compound initiates the polymerization process by forming a complex with transition metal catalysts (e.g., copper), which then transfers radicals to monomers. This mechanism is crucial for producing polymers with specific molecular weights and architectures, which can be tailored for various applications in biology and medicine .

PETA's interaction with enzymes and proteins is significant in the context of polymer synthesis. It influences cellular processes by modifying the properties of the polymers it helps create. These polymers can impact cell signaling pathways, gene expression, and cellular metabolism by providing scaffolds for bioactive molecules or altering the physical properties of the cellular environment .

Table 1: Summary of PETA's Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Interaction | Facilitates radical transfer to monomers |

| Cellular Effects | Alters cell function via modified polymer properties |

| Metabolic Pathways | Engages with enzymes affecting metabolic flux |

Cellular Effects

In laboratory settings, PETA has been shown to influence cellular behavior significantly. For instance, in studies involving rhodamine-labeled polymers synthesized using PETA, it was observed that these polymers could penetrate cell membranes effectively. The rate of cellular uptake varied between different polymer architectures (e.g., star-shaped vs. linear), indicating that the structural design impacts biological interactions .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of polymers synthesized with PETA in various cell lines. The results indicated that while low concentrations were well-tolerated, higher doses led to skin and eye irritation in animal models. This highlights the importance of dosage optimization when utilizing PETA-derived polymers in biomedical applications .

Temporal and Dosage Effects

Temporal Stability

PETA demonstrates stability under inert atmospheric conditions at room temperature. However, its efficacy can diminish over time due to environmental factors such as temperature fluctuations and impurities present during polymerization processes.

Dosage Effects

The biological effects of PETA are dose-dependent. At lower concentrations, it promotes favorable interactions without significant toxicity; however, elevated doses can lead to adverse effects. This necessitates careful consideration during formulation development for drug delivery systems .

Transport and Distribution

The transport mechanisms within cells involve interactions with specific transporters and binding proteins that facilitate the localization of PETA-derived polymers. This distribution is critical for ensuring that the compounds reach their intended sites of action within biological systems .

Applications in Scientific Research

PETA's versatility extends across multiple fields:

Eigenschaften

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCIQDWYULRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40Br4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747920 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243991-62-0 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243991-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?

A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.

Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?

A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.

Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?

A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.

Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?

A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.